methyl 4-[2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate
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Overview
Description
Methyl 4-[2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate is a complex organic compound that features a combination of imidazole, sulfanyl, and benzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate typically involves multiple steps, starting with the preparation of the imidazole derivative. The key steps include:
Formation of the Imidazole Derivative: This involves the reaction of 4-chlorobenzyl chloride with imidazole in the presence of a base such as potassium carbonate.
Thioether Formation: The imidazole derivative is then reacted with a thiol compound to form the sulfanyl group.
Amidation: The resulting compound is then subjected to amidation with 4-aminobenzoic acid to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-[2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting microbial infections due to its imidazole moiety.
Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Biological Studies: It can be used to study the interactions of imidazole-containing compounds with biological targets.
Mechanism of Action
The mechanism of action of methyl 4-[2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions or enzymes, inhibiting their activity. The sulfanyl group can also interact with thiol-containing proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-chlorophenyl)acetate
- Methyl 4-(4-chlorophenyl)benzoate
Uniqueness
Methyl 4-[2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate is unique due to its combination of imidazole, sulfanyl, and benzoate groups, which confer specific chemical and biological properties not found in simpler compounds like methyl 2-(4-chlorophenyl)acetate or methyl 4-(4-chlorophenyl)benzoate.
Properties
IUPAC Name |
methyl 4-[[2-[1-[(4-chlorophenyl)methyl]imidazol-2-yl]sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3S/c1-27-19(26)15-4-8-17(9-5-15)23-18(25)13-28-20-22-10-11-24(20)12-14-2-6-16(21)7-3-14/h2-11H,12-13H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJADQYGFKZJCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN2CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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